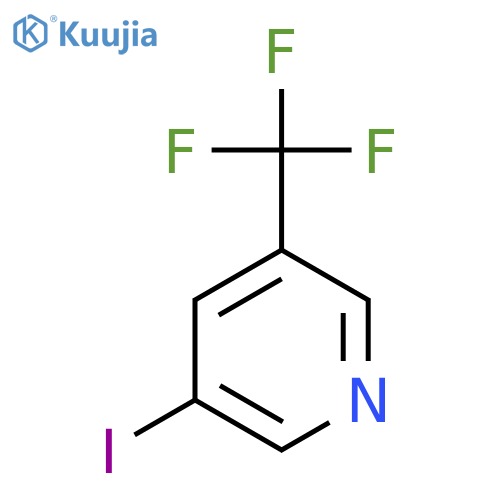Cas no 1214333-22-8 (3-iodo-5-(trifluoromethyl)pyridine)

3-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-iodo-5-(trifluoromethyl)pyridine
- 3-Iodo-5-trifluoromethyl-pyridine
- Pyridine, 3-iodo-5-(trifluoromethyl)-
- DB-094311
- E73768
- SB31838
- FSVVTJSZBKCGRQ-UHFFFAOYSA-N
- 1214333-22-8
- SCHEMBL5700171
- CS-0316606
-
- MDL: MFCD14702318
- インチ: 1S/C6H3F3IN/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H
- InChIKey: FSVVTJSZBKCGRQ-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=CC(=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 272.92623g/mol
- どういたいしつりょう: 272.92623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12.9Ų
3-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM131071-5g |
3-iodo-5-(trifluoromethyl)pyridine |
1214333-22-8 | 95% | 5g |
$731 | 2023-02-18 | |
| Chemenu | CM131071-25g |
3-iodo-5-(trifluoromethyl)pyridine |
1214333-22-8 | 95% | 25g |
$1763 | 2021-08-05 | |
| TRC | I737380-100mg |
3-Iodo-5-(trifluoromethyl)pyridine |
1214333-22-8 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM131071-10g |
3-iodo-5-(trifluoromethyl)pyridine |
1214333-22-8 | 95% | 10g |
$978 | 2021-08-05 | |
| eNovation Chemicals LLC | D703146-1g |
3-Iodo-5-trifluoromethyl-pyridine |
1214333-22-8 | 95% | 1g |
$495 | 2023-05-15 | |
| eNovation Chemicals LLC | D703146-50g |
3-Iodo-5-trifluoromethyl-pyridine |
1214333-22-8 | 95% | 50g |
$3950 | 2023-05-15 | |
| Chemenu | CM131071-1g |
3-iodo-5-(trifluoromethyl)pyridine |
1214333-22-8 | 95% | 1g |
$339 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0851-1g |
3-Iodo-5-trifluoromethyl-pyridine |
1214333-22-8 | 96% | 1g |
5071.29CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D970313-100mg |
3-Iodo-5-trifluoromethyl-pyridine |
1214333-22-8 | 95% | 100mg |
$200 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0851-50mg |
3-Iodo-5-trifluoromethyl-pyridine |
1214333-22-8 | 96% | 50mg |
1110.94CNY | 2021-05-08 |
3-iodo-5-(trifluoromethyl)pyridineに関する追加情報
Introduction to 3-iodo-5-(trifluoromethyl)pyridine (CAS No: 1214333-22-8)
3-iodo-5-(trifluoromethyl)pyridine is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1214333-22-8, has garnered considerable attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The presence of both an iodine substituent and a trifluoromethyl group on a pyridine backbone imparts distinct reactivity and functionality, making it a valuable intermediate in the development of novel molecules.
The pyridine core is a fundamental heterocyclic aromatic ring that serves as a privileged scaffold in drug discovery. Its nitrogen atom allows for various interactions with biological targets, while the aromatic system provides stability and lipophilicity. The introduction of an iodine atom at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex molecular architectures. Concurrently, the trifluoromethyl group, attached at the 5-position, introduces electron-withdrawing effects and metabolic stability, which are highly desirable attributes in pharmacological agents.
Recent advancements in synthetic methodologies have highlighted the utility of 3-iodo-5-(trifluoromethyl)pyridine in cross-coupling reactions. These reactions, particularly palladium-catalyzed processes such as Suzuki-Miyaura and Stille couplings, enable the efficient formation of carbon-carbon bonds. This capability is instrumental in generating biaryl structures, which are prevalent in many bioactive compounds. The trifluoromethyl group further modulates the reactivity and electronic properties of the pyridine ring, allowing for fine-tuning of physicochemical properties like solubility and binding affinity.
In the context of medicinal chemistry, 3-iodo-5-(trifluoromethyl)pyridine has been employed in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to modulate enzyme activity through precise steric and electronic interactions. The iodine moiety allows for further derivatization via transition-metal catalysis, enabling the construction of complex pharmacophores that can engage with biological macromolecules with high specificity.
The agrochemical sector has also benefited from the use of 3-iodo-5-(trifluoromethyl)pyridine as a building block. Its structural features contribute to the development of novel pesticides and herbicides by enhancing bioavailability and resistance profiles. The trifluoromethyl group, in particular, is known to improve metabolic stability, reducing degradation rates in biological systems. This attribute is crucial for ensuring prolonged activity against pests while minimizing environmental impact.
From a synthetic perspective, 3-iodo-5-(trifluoromethyl)pyridine serves as a versatile precursor for accessing more complex derivatives. Functional group transformations such as halogen exchange, reduction, or oxidation can be readily performed, allowing chemists to explore diverse chemical space. The compound’s compatibility with modern green chemistry principles has further underscored its importance, as it can be synthesized under mild conditions with high yields using sustainable catalysts.
The role of computational chemistry in optimizing derivatives of 3-iodo-5-(trifluoromethyl)pyridine cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead structures before experimental validation. This integration of computational methods with traditional synthetic approaches has accelerated the drug discovery pipeline significantly. By leveraging virtual screening and structure-based design, scientists can rapidly identify promising candidates for further development.
Future directions in the study of 3-iodo-5-(trifluoromethyl)pyridine may focus on exploring its role in developing next-generation therapeutics. Innovations such as photoredox catalysis and biocatalysis could open new avenues for functionalizing this compound and its derivatives. Additionally, investigating its potential applications in material science may reveal unexpected benefits beyond pharmaceuticals and agrochemicals.
In summary,3-iodo-5-(trifluoromethyl)pyridine (CAS No: 1214333-22-8) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to evolve,this compound will undoubtedly remain at the forefront of innovation,contributing to advancements that benefit society.
1214333-22-8 (3-iodo-5-(trifluoromethyl)pyridine) 関連製品
- 1807090-62-5(Ethyl 5-cyano-3-methyl-2-(trifluoromethoxy)phenylacetate)
- 2703769-61-1(3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)
- 1947886-76-1(N-(1-cyanocyclopentyl)-2,3-dihydro-1H-indene-4-carboxamide)
- 26049-71-8(Benzenamine,4-(2-hydrazinyl-4-thiazolyl)-)
- 2034205-44-0(N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide)
- 1424268-30-3(4-acetyl-N-3-(diethylcarbamoyl)phenyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1523412-62-5(2(3H)-Benzoxazolone, 6-amino-3-(2-fluoroethyl)-)
- 893993-99-2(3-{(2-fluorophenyl)methylsulfanyl}-6-(pyridin-2-yl)pyridazine)
- 612041-37-9(2-{9-chloro-6H-indolo2,3-bquinoxalin-6-yl}acetic acid)
